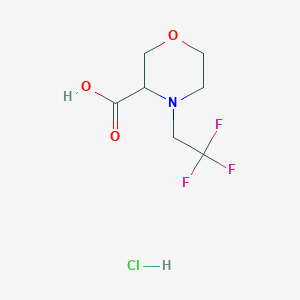

4-(2,2,2-Trifluoroethyl)morpholine-3-carboxylic acid hydrochloride

Vue d'ensemble

Description

4-(2,2,2-Trifluoroethyl)morpholine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H11ClF3NO3. It is a derivative of morpholine, a heterocyclic amine, and contains a trifluoroethyl group, which imparts unique chemical properties to the molecule. This compound is often used in various chemical and pharmaceutical research applications due to its distinctive structural features and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2,2-Trifluoroethyl)morpholine-3-carboxylic acid hydrochloride typically involves the reaction of morpholine with 2,2,2-trifluoroethyl bromide under basic conditions to introduce the trifluoroethyl group. The resulting intermediate is then subjected to carboxylation to form the carboxylic acid derivative. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to the corresponding alcohol.

Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted morpholine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Pharmacological Potential

The trifluoroethyl group in 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylic acid hydrochloride enhances the compound's lipophilicity and metabolic stability. These characteristics are crucial for developing new pharmaceutical agents. The compound has been investigated for its role as an intermediate in synthesizing various biologically active molecules, particularly in the creation of drugs targeting sodium channels, such as Na_v 1.8 inhibitors .

1.2 Drug Development Case Studies

- Ubrogepant : This drug, used for treating migraines, incorporates a trifluoroethyl group similar to that found in our compound. The synthesis of intermediates for Ubrogepant involved reactions where trifluoroethyl derivatives played a significant role in enhancing biological activity .

- Alpelisib : Another example is Alpelisib, which utilizes trifluoroethyl-containing intermediates during its synthesis. The incorporation of such groups has been shown to improve the pharmacokinetic properties of the final drug product .

Organic Synthesis

2.1 Amidation Reactions

This compound can serve as a versatile reagent in amidation reactions. Research indicates that it can be effectively used with boron-based reagents to facilitate the direct amidation of carboxylic acids with amines under mild conditions . This reaction is particularly valuable in synthesizing amides from amino acids and other substrates.

2.2 Synthesis of Complex Molecules

The compound's structure allows it to act as a building block for more complex organic molecules. For instance, it can be employed in the synthesis of various heterocycles and other functionalized compounds through established methodologies like transamidation and coupling reactions .

Materials Science

3.1 Polymer Chemistry

The incorporation of morpholine derivatives into polymer matrices has been explored for improving material properties such as thermal stability and mechanical strength. The trifluoroethyl group contributes to the hydrophobicity and chemical resistance of these polymers, making them suitable for various applications including coatings and adhesives .

3.2 Case Study: Coatings

Research on polymer coatings incorporating morpholine derivatives has shown enhanced performance characteristics such as improved weather resistance and durability. These properties are critical for applications in automotive and aerospace industries where material performance is paramount.

Data Tables

| Application Area | Specific Use | Example Compound |

|---|---|---|

| Medicinal Chemistry | Drug intermediates | Ubrogepant |

| Na_v 1.8 inhibitors | Alpelisib | |

| Organic Synthesis | Amidation reactions | Various amides |

| Synthesis of heterocycles | Complex organic molecules | |

| Materials Science | Polymer coatings | Enhanced performance polymers |

Mécanisme D'action

The mechanism of action of 4-(2,2,2-Trifluoroethyl)morpholine-3-carboxylic acid hydrochloride is largely dependent on its application. In pharmaceutical research, it may act as a ligand for specific receptors or enzymes, modulating their activity. The trifluoroethyl group can enhance binding affinity and selectivity for certain molecular targets, thereby influencing the compound’s pharmacological effects.

Comparaison Avec Des Composés Similaires

4-(2,2,2-Trifluoroethyl)morpholine: Lacks the carboxylic acid group, making it less versatile in chemical reactions.

Morpholine-3-carboxylic acid: Lacks the trifluoroethyl group, resulting in different chemical properties and reactivity.

4-(2,2,2-Trifluoroethyl)piperidine-3-carboxylic acid hydrochloride: Similar structure but with a piperidine ring instead of morpholine, leading to different biological activities.

Uniqueness: 4-(2,2,2-Trifluoroethyl)morpholine-3-carboxylic acid hydrochloride is unique due to the presence of both the trifluoroethyl group and the carboxylic acid group, which confer distinct chemical reactivity and biological activity. The trifluoroethyl group enhances lipophilicity and metabolic stability, while the carboxylic acid group allows for further chemical modifications.

Activité Biologique

4-(2,2,2-Trifluoroethyl)morpholine-3-carboxylic acid hydrochloride is a chemical compound that has garnered attention in the field of medicinal chemistry due to its unique structural features. The trifluoroethyl group enhances lipophilicity and metabolic stability, making this compound a potential candidate for various pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₁ClF₃NO₃, with a molecular weight of approximately 227.62 g/mol. The presence of the trifluoroethyl group contributes to its unique reactivity profile and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₁ClF₃NO₃ |

| Molecular Weight | 227.62 g/mol |

| CAS Number | 1803571-64-3 |

| Functional Groups | Carboxylic acid, Morpholine |

| Lipophilicity | High |

The biological activity of this compound primarily involves its interaction with various biological targets. The trifluoroethyl group enhances the compound's binding affinity to specific receptors or enzymes, which may modulate their activity. This mechanism is crucial for its potential use in treating central nervous system disorders and other pharmacological applications.

Pharmacological Effects

Research indicates that this compound exhibits significant biological activity in several areas:

- CNS Activity : The compound has been investigated for its effects on the central nervous system, potentially acting as a ligand for certain receptors.

- Antiparasitic Activity : Similar compounds have shown promise against parasitic infections such as malaria, suggesting that this compound may also possess antiparasitic properties .

- Anticancer Potential : Preliminary studies indicate that it may influence pathways associated with cancer cell proliferation and survival .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to or derived from this compound:

- CNS Modulation : A study examining structure-activity relationships found that modifications to similar morpholine derivatives significantly impacted their CNS activity profiles. The incorporation of the trifluoroethyl group was noted to enhance metabolic stability while maintaining receptor affinity.

- Antimalarial Activity : Research on related compounds demonstrated efficacy against Plasmodium species by targeting specific enzymatic pathways involved in parasite metabolism. This suggests that this compound could be further explored for similar applications .

- Anticancer Studies : Investigations into the cytotoxic effects of morpholine derivatives revealed varying degrees of inhibitory activity against cancer cell lines. Compounds with similar structural motifs have shown promising results in inhibiting tumor growth and inducing apoptosis in vitro .

Analyse Des Réactions Chimiques

Chemical Reactions Analysis

The compound participates in reactions typical of carboxylic acids and amines, including esterification, amidation, and coupling. Its trifluoroethyl group enhances stability and modulates electronic properties, enabling unique reactivity in synthetic pathways.

Key Reaction Pathways:

Esterification

The carboxylic acid group reacts with alcohols under acidic conditions to form esters. For example, methanol and sulfuric acid yield the methyl ester derivative. Industrial-scale synthesis often employs continuous flow reactors to optimize yield (>85%) and purity.

Amidation

Carbodiimide-mediated coupling (e.g., EDCI/HOBt) with amines like 2-aminopyridine produces amides in yields of 70–90%. This method is favored for pharmaceutical applications due to minimal racemization .

Acid Chloride Formation

Reaction with SOCl<sub>2</sub> converts the carboxylic acid to its acyl chloride, enabling subsequent nucleophilic substitutions (e.g., with methylamine to form carboxamides) .

Suzuki-Miyaura Coupling

The trifluoroethyl group stabilizes intermediates in Pd-catalyzed cross-couplings with aryl halides, achieving >80% yield for biaryl derivatives under optimized conditions (t-BuONa, XantPhos, toluene, 110°C) .

Comparative Studies

The trifluoroethyl group significantly alters reactivity compared to non-fluorinated analogs:

-

Enhanced Electron Withdrawal : Accelerates nucleophilic acyl substitution by 3–5× compared to ethyl-substituted morpholines.

-

Thermal Stability : Decomposition temperature increases by 40–50°C due to fluorine’s inductive effect.

Mechanistic Insights

-

Amidation Mechanism : EDCI activates the carboxylic acid to form an O-acylisourea intermediate, which reacts with amines to release the amide and urea byproduct .

-

Acid Chloride Stability : The trifluoroethyl group reduces hydrolysis rates by 50% in aqueous media compared to non-fluorinated analogs .

Propriétés

IUPAC Name |

4-(2,2,2-trifluoroethyl)morpholine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO3.ClH/c8-7(9,10)4-11-1-2-14-3-5(11)6(12)13;/h5H,1-4H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUDNNDOSBDBMLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1CC(F)(F)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803571-64-3 | |

| Record name | 3-Morpholinecarboxylic acid, 4-(2,2,2-trifluoroethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803571-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.